(3S,4S)-4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine
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Overview
Description
(3S,4S)-4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine is a chiral piperidine derivative with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of 4-chlorobenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a propyl halide to introduce the propyl group, followed by cyclization to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a model compound for investigating the interactions between chiral drugs and their biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Properties
CAS No. |
214335-23-6 |
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Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
(3S,4S)-4-(4-chlorophenyl)-1-methyl-3-propylpiperidine |
InChI |
InChI=1S/C15H22ClN/c1-3-4-13-11-17(2)10-9-15(13)12-5-7-14(16)8-6-12/h5-8,13,15H,3-4,9-11H2,1-2H3/t13-,15-/m1/s1 |
InChI Key |
MWGRXFWGMDSMNI-UKRRQHHQSA-N |
Isomeric SMILES |
CCC[C@@H]1CN(CC[C@@H]1C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CCCC1CN(CCC1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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